molecular formula C25H32O6 B568907 (11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione CAS No. 107952-99-8

(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione

Cat. No.: B568907
CAS No.: 107952-99-8
M. Wt: 428.525
InChI Key: YUGMGMVMHWUALG-RQDINUAWSA-N
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Description

(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione is a synthetic steroid compound. It is structurally related to corticosteroids and is known for its anti-inflammatory and immunosuppressive properties. This compound is often used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione typically involves the acetylation of the hydroxyl groups at positions 11 and 21 of the steroid nucleus. One common method involves reacting (11beta,16beta)-11,21-dihydroxy-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione with acetic anhydride in the presence of a basic catalyst and water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or carbonyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: It is used to study the effects of corticosteroids on cellular processes and gene expression.

    Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.

    Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of (11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it can modulate the expression of target genes. The compound exerts its effects by regulating the transcription of genes involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione is unique due to its specific acetylation pattern and its potent anti-inflammatory and immunosuppressive properties. Compared to similar compounds, it may offer different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific therapeutic applications.

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S)-11-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O6/c1-14(26)30-13-21(29)20-8-7-19-18-6-5-16-11-17(28)9-10-24(16,3)23(18)22(31-15(2)27)12-25(19,20)4/h8,11,18-19,22-23H,5-7,9-10,12-13H2,1-4H3/t18-,19-,22-,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGMGMVMHWUALG-RQDINUAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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